Inhibiteur d'Eg5 IV, VS-83

Vue d'ensemble

Description

Applications De Recherche Scientifique

Eg5 Inhibitor IV, VS-83 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of kinesin motor proteins.

Biology: The compound is employed in cell biology to investigate the mechanisms of mitosis and cell division.

Medicine: Eg5 Inhibitor IV, VS-83 is explored for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and inhibit cell proliferation in cancer cells

Industry: While its industrial applications are limited, the compound is used in pharmaceutical research and development to design new therapeutic agents targeting mitotic kinesins

Mécanisme D'action

Target of Action

The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

Eg5 Inhibitor IV, VS-83 interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .

Biochemical Pathways

The Eg5 Inhibitor IV, VS-83 affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The Eg5 Inhibitor IV, VS-83 works predominantly by stabilizing the active site Mg 2+ ion .

Result of Action

The molecular effect of Eg5 Inhibitor IV, VS-83 is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .

Analyse Biochimique

Biochemical Properties

Eg5 Inhibitor IV, VS-83, plays a crucial role in biochemical reactions by inhibiting the activity of the mitotic kinesin Eg5-ATPase. This inhibition prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The compound interacts with the Eg5 protein, binding to its ATPase domain and preventing the hydrolysis of ATP, which is necessary for the motor activity of Eg5 .

Cellular Effects

Eg5 Inhibitor IV, VS-83, has profound effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest at the mitotic phase, leading to apoptosis. This effect is particularly pronounced in glioblastoma cells, where Eg5 Inhibitor IV, VS-83, exhibits more than tenfold antiproliferative activity compared to Monastrol . The compound also affects cell signaling pathways by disrupting the normal function of the mitotic spindle, which is critical for proper chromosome segregation and cell division . Additionally, Eg5 Inhibitor IV, VS-83, influences gene expression and cellular metabolism by inducing stress responses and apoptotic pathways .

Molecular Mechanism

The molecular mechanism of Eg5 Inhibitor IV, VS-83, involves its binding to the ATPase domain of the Eg5 protein, thereby inhibiting its motor activity. This inhibition prevents the hydrolysis of ATP, which is essential for the movement of Eg5 along microtubules . As a result, the formation of bipolar spindles is disrupted, leading to the accumulation of monopolar spindles and mitotic arrest . The compound’s enhanced potency and selectivity over other kinesins make it a valuable tool for studying the role of Eg5 in mitosis and for developing targeted cancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eg5 Inhibitor IV, VS-83, have been observed to change over time. The compound exhibits optimal antiproliferative activity within 72 hours, with characteristic monoastral spindle phenotypes appearing within 24 hours and apoptotic cells within 48 hours . The stability of Eg5 Inhibitor IV, VS-83, is maintained for up to three months when stored at -20°C, protected from light . Long-term effects on cellular function include sustained mitotic arrest and apoptosis, which contribute to its potential as an anti-cancer agent .

Dosage Effects in Animal Models

The effects of Eg5 Inhibitor IV, VS-83, vary with different dosages in animal models. In vivo studies have shown that the compound effectively suppresses tumor growth in subcutaneous xenograft models at various dosages . Higher doses of Eg5 Inhibitor IV, VS-83, result in more pronounced antitumor activity, but also increase the risk of toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Eg5 Inhibitor IV, VS-83, is involved in metabolic pathways that regulate the activity of the Eg5 protein. The compound interacts with the ATPase domain of Eg5, inhibiting its motor activity and preventing ATP hydrolysis . This inhibition disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis . The metabolic pathways affected by Eg5 Inhibitor IV, VS-83, include those involved in cell cycle regulation, apoptosis, and stress responses .

Transport and Distribution

Eg5 Inhibitor IV, VS-83, is a cell-permeable compound that can be transported and distributed within cells and tissues . The compound’s ability to permeate cell membranes allows it to reach its target, the Eg5 protein, within the cell . Once inside the cell, Eg5 Inhibitor IV, VS-83, interacts with the ATPase domain of Eg5, inhibiting its motor activity and disrupting mitotic spindle formation . The distribution of the compound within tissues is influenced by its solubility and stability .

Subcellular Localization

The subcellular localization of Eg5 Inhibitor IV, VS-83, is primarily within the cytoplasm, where it interacts with the Eg5 protein . The compound’s ability to inhibit the motor activity of Eg5 leads to the formation of monopolar spindles and mitotic arrest . Eg5 Inhibitor IV, VS-83, does not require specific targeting signals or post-translational modifications to reach its target, as it is cell-permeable and can diffuse freely within the cytoplasm .

Méthodes De Préparation

The synthesis of Eg5 Inhibitor IV, VS-83 involves several stepsThe reaction conditions often involve the use of solvents like ethanol and dimethyl sulfoxide (DMSO), with the final product being purified through crystallization or chromatography . Industrial production methods are not extensively documented, but the compound is generally synthesized in research laboratories under controlled conditions.

Analyse Des Réactions Chimiques

Eg5 Inhibitor IV, VS-83 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its inhibitory activity.

Substitution: Substitution reactions, particularly involving the fluoro and hydroxyphenyl groups, can lead to the formation of different analogs with varying biological activities

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups.

Comparaison Avec Des Composés Similaires

Eg5 Inhibitor IV, VS-83 is often compared with other Eg5 inhibitors such as Monastrol and 3,4-dihydropyrimidin-2(1H)-one derivatives. Compared to Monastrol, Eg5 Inhibitor IV, VS-83 exhibits enhanced potency and selectivity, making it a more effective inhibitor of Eg5-ATPase activity . Similar compounds include:

Monastrol: A widely recognized Eg5 inhibitor with lower potency compared to VS-83.

3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds also inhibit Eg5 but may have different selectivity and potency profiles

Eg5 Inhibitor IV, VS-83 stands out due to its higher antiproliferative activity and selectivity, making it a valuable tool in cancer research and potential therapeutic development .

Activité Biologique

Eg5 Inhibitor IV, known as VS-83, is a small molecule that targets the kinesin motor protein Eg5, which plays a critical role in mitotic spindle formation during cell division. The inhibition of Eg5 has been identified as a promising strategy for cancer therapy due to its selective action on rapidly dividing tumor cells. This article provides an in-depth analysis of the biological activity of VS-83, including its mechanism of action, efficacy in various cancer models, and relevant research findings.

Eg5 is essential for the proper assembly and function of the mitotic spindle. Inhibition of Eg5 disrupts spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. VS-83 functions as an allosteric inhibitor, binding to the Eg5-ADP complex and preventing its interaction with ATP, which is necessary for kinesin motility and force generation during cell division . This mechanism results in the accumulation of cells in metaphase, triggering the spindle assembly checkpoint (SAC) and ultimately leading to cell death .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that VS-83 effectively inhibited the proliferation of various cancer cell lines, including human glioblastoma cells. The compound exhibited significant antiproliferative activity with an IC50 value in the nanomolar range .

- In a cellular assay using K562 human leukemia cells, VS-83 showed enhanced growth inhibition compared to earlier analogues, confirming its potent activity against Eg5 .

-

In Vivo Studies :

- Research involving xenograft models revealed that VS-83 could significantly reduce tumor growth in vivo. The compound's ability to induce apoptosis was confirmed through histological analysis of tumor tissues .

- Another study highlighted the compound's selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of VS-83 has been linked to its chemical structure. Modifications to the core structure have been explored to enhance potency and selectivity:

| Compound | Structure Modification | IC50 (nM) | Notes |

|---|---|---|---|

| VS-83 | Original | 15 | Effective against multiple cancer types |

| Analog 1 | p-Methoxy substitution | 4 | Improved cellular potency |

| Analog 2 | Carboxylic acid addition | 1.2 | Highest affinity for Eg5 observed |

These modifications illustrate how structural changes can lead to significant improvements in biological activity against Eg5 .

Comparative Analysis with Other Inhibitors

VS-83 has been compared with other known Eg5 inhibitors such as monastrol and its analogues. While monastrol has shown efficacy in various preclinical studies, VS-83 demonstrates superior potency and selectivity:

| Inhibitor | IC50 (nM) | Selectivity for Tumor Cells |

|---|---|---|

| Monastrol | 100 | Moderate |

| VS-83 | 15 | High |

The data indicates that VS-83 not only inhibits Eg5 more effectively but also minimizes effects on normal proliferating cells, which is crucial for reducing side effects during cancer treatment .

Propriétés

IUPAC Name |

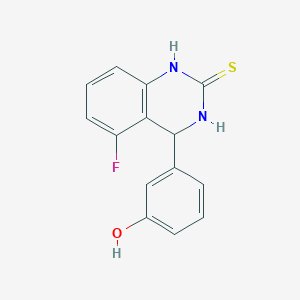

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.